5-Amino-6-methyl-2-benzimidazolone structural analysis
5-Amino-6-methyl-2-benzimidazolone structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5-Amino-6-methyl-2-benzimidazolone
This guide provides a comprehensive technical overview for the structural analysis of 5-Amino-6-methyl-2-benzimidazolone, a key intermediate in the synthesis of high-performance pigments and a molecule of interest for pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.
Introduction and Physicochemical Properties
5-Amino-6-methyl-2-benzimidazolone is a heterocyclic organic compound with the molecular formula C₈H₉N₃O.[2] Its structure, featuring a fused benzene and imidazole ring system with amino and methyl substitutions, makes it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 5-Amino-6-methyl-2-benzimidazolone
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | [2] |
| Molecular Weight | 163.18 g/mol | [2] |
| CAS Numbers | 67014-36-2, 910441-30-4 | [2][3] |
| Appearance | Off-white to light yellow powder | [4] |
| IUPAC Name | 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | [5] |
Synthesis Pathway: A Rationale-Driven Approach
The synthesis of 5-Amino-6-methyl-2-benzimidazolone is typically achieved through a three-step process, as outlined in patent literature.[5][6] Understanding this pathway is crucial for predicting potential impurities and for the structural verification of the final product.
Caption: Synthetic pathway of 5-Amino-6-methyl-2-benzimidazolone.
Experimental Causality:
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Step 1: Condensation: The reaction of 3,4-diaminotoluene with urea forms the core benzimidazolone ring structure. The use of a high-boiling solvent like o-dichlorobenzene facilitates the removal of water and ammonia byproducts, driving the reaction to completion.
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Step 2: Nitration: The introduction of a nitro group is a key step. The use of dilute nitric acid allows for controlled nitration, primarily at the 5-position of the benzimidazolone ring.
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Step 3: Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using methods like iron powder in an ethanol-water system or catalytic hydrogenation with a palladium-carbon catalyst.[5] The choice of method can influence the purity profile of the final product.
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Amino-6-methyl-2-benzimidazolone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Broad Singlet | 1H | N-H (imidazole) | The acidic protons on the imidazole ring are typically deshielded and appear as a broad signal. |
| ~8.5 | Broad Singlet | 1H | N-H (imidazole) | Similar to the other N-H proton, this signal is broad due to quadrupolar relaxation and exchange. |
| ~6.8 | Singlet | 1H | Ar-H | Aromatic proton on the benzene ring. |
| ~6.5 | Singlet | 1H | Ar-H | Aromatic proton on the benzene ring. |
| ~4.5 | Broad Singlet | 2H | -NH₂ | The amino protons are often broad and their chemical shift can be concentration and temperature dependent. |
| ~2.1 | Singlet | 3H | -CH₃ | The methyl protons will appear as a sharp singlet. |
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbonyl) |
| ~140 | Ar-C (quaternary) |
| ~130 | Ar-C (quaternary) |
| ~125 | Ar-C (quaternary) |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~105 | Ar-C (quaternary) |
| ~18 | -CH₃ |
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many benzimidazole derivatives.[7]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺): m/z = 163.18 (corresponding to C₈H₉N₃O)
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Key Fragmentation Pathways: Expect fragmentation patterns typical for benzimidazole derivatives, which may include the loss of small molecules like CO and HCN.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS), preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺. Acquire both full scan and fragmentation (MS/MS) data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching (amine and amide) |
| 3050-3000 | C-H | Aromatic Stretching |
| 2950-2850 | C-H | Aliphatic Stretching (methyl) |
| 1700-1650 | C=O | Carbonyl Stretching |
| 1620-1580 | C=C | Aromatic Ring Stretching |
| 1650-1550 | N-H | Bending (amine) |
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Chromatographic Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 5-Amino-6-methyl-2-benzimidazolone and for separating it from starting materials and byproducts.
Caption: A typical HPLC workflow for purity analysis.
Experimental Protocol for HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas to determine the purity.
X-ray Crystallography for Absolute Structure Confirmation
For an unambiguous determination of the three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the definitive technique. While no public crystal structure is currently available for 5-Amino-6-methyl-2-benzimidazolone, the following protocol outlines the necessary steps.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and bond angles.
-
Data Analysis: Analyze the final crystal structure to understand the molecular conformation, packing, and any intermolecular interactions such as hydrogen bonding.
Conclusion
The structural analysis of 5-Amino-6-methyl-2-benzimidazolone requires a multi-technique approach. While this guide provides a robust framework based on established principles and data from related compounds, experimental verification is paramount. The protocols and predicted data herein serve as a comprehensive starting point for researchers to confidently undertake the synthesis and structural elucidation of this important chemical intermediate.
References
- Chemos GmbH & Co. KG. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (2023).
- Google Patents. (2010). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
- Sigma-Aldrich. 5-Amino-6-methyl-2-benzimidazolone | 910441-30-4.
- Sarna Chemicals. 5-Amino-6-methylbenzamidazolone (AMBI) | CAS No.67014-36-2.
- MDPI. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Molecules, 14(4), 1775-1793.
- Asian Journal of Pharmaceutical and Clinical Research. (2025).
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- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023).
- PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
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- Google Patents. (2019). CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone.
- BenchChem. (2025).
- Der Pharma Chemica. (2016).
- Merck. 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one | 67014-36-2.
- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
- NUCLEUS information resources. (2014).
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- ResearchGate. The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt.
- ResearchGate. (2017). Characterization of the “Methylenedioxy-2-Aminoindans.
- Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Proton
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